1-(4-乙基苯基)-5-甲基-N-(间甲苯基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

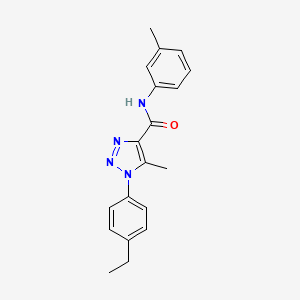

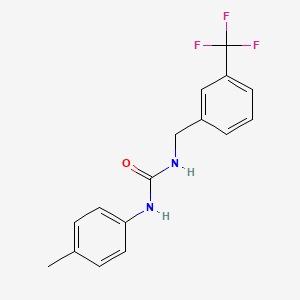

The compound "1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse pharmacological activities and their utility in various chemical syntheses. The structure of the compound suggests that it contains a triazole ring substituted with ethyl and methyl groups, as well as a carboxamide functionality, which could potentially be modified to yield various analogs with different properties and activities.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of "click chemistry," particularly the azide-alkyne cycloaddition reaction. Paper describes an efficient method for synthesizing fully substituted 1,2,3-triazoles using organic azides and terminal alkynes, which could be analogous to the synthesis of the compound . The base-mediated reaction described tolerates various substituents, indicating that the synthesis of "1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide" could potentially be achieved through a similar approach. Additionally, paper outlines a one-pot multicomponent synthesis protocol that could be adapted for the synthesis of the compound, utilizing commercially available azides, amines, and diketene.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The substitution pattern on the triazole ring can significantly influence the compound's chemical and biological properties. For instance, paper discusses the synthesis of a triazole derivative with a methyl group at the 1-position and a phenyl group at the 4-position, which could be structurally related to the compound . The presence of the carboxamide group in the compound could also affect its molecular conformation and hydrogen bonding capabilities.

Chemical Reactions Analysis

Triazole derivatives are known to participate in various chemical reactions. Paper shows that isomeric triazoles can undergo rearrangement and alkylation reactions, which could be relevant to the chemical behavior of "1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide." The equilibrium between isomeric triazoles and diazomalondiamides, as well as the formation of mesoionic triazol-5-olates upon alkylation, are notable reactions that could be explored for the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their substitution patterns. While the papers provided do not directly discuss the physical and chemical properties of "1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide," insights can be drawn from related compounds. For example, the synthesis methods described in papers and suggest that the compound could be obtained in good to high chemical yields, indicating a potentially stable and efficient synthesis process. The presence of the carboxamide group could also confer increased solubility in polar solvents, which is beneficial for pharmaceutical applications.

科学研究应用

抗微生物活性

1-(4-乙基苯基)-5-甲基-N-(间甲苯基)-1H-1,2,3-三唑-4-羧酰胺及其衍生物已被探索其潜在的抗微生物活性。例如,一项关于新型1H-1,2,3-三唑-4-羧酰胺的研究表明,对主要病原体,包括革兰氏阳性和阴性细菌菌株(如大肠杆菌、肺炎克雷伯菌、鲍曼不动杆菌、铜绿假单胞菌、金黄色葡萄球菌)以及真菌菌株如新生隐球菌变种grubii和白念珠菌,显示出中等至良好的抗微生物活性。该系列化合物对金黄色葡萄球菌表现出强效抗菌作用,对白念珠菌表现出抗真菌活性,突显了它们的选择性作用和在对抗微生物感染中的应用前景 (Pokhodylo et al., 2021)。

化学合成和衍生物探索

1-(4-乙基苯基)-5-甲基-N-(间甲苯基)-1H-1,2,3-三唑-4-羧酰胺及其衍生物的化学合成一直是一个备受关注的课题。研究重点是开发新颖的合成途径并探索三唑衍生物的化学行为。例如,一项研究详细介绍了一些含有1,2,4-三唑基团的混合分子的微波辅助合成,研究了它们的生物活性。这些化合物对各种微生物显示出良好至中等的抗微生物活性,展示了它们在药物化学和制药应用中的潜力 (Başoğlu等,2013)。

光物理性质和荧光

另一个研究领域涉及对1-(4-乙基苯基)-5-甲基-N-(间甲苯基)-1H-1,2,3-三唑-4-羧酰胺衍生物的光物理性质的研究。关于新型三唑衍生物的研究探索了它们的荧光特性,展示了它们作为蓝色发射荧光物质的潜力。这些化合物在近可见和可见区域吸收,发射出蓝色和绿色光,这对于荧光探针和材料科学的应用可能是有价值的 (Padalkar et al., 2015)。

作用机制

未来方向

属性

IUPAC Name |

1-(4-ethylphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-4-15-8-10-17(11-9-15)23-14(3)18(21-22-23)19(24)20-16-7-5-6-13(2)12-16/h5-12H,4H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIGPZONDAVSJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/no-structure.png)

![2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B2499552.png)

![3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2499553.png)

![N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2499560.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2499562.png)

![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)

![4-Methyl-2-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2499568.png)

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)